Ononine

Vue d'ensemble

Description

Applications De Recherche Scientifique

L'ononosido a une large gamme d'applications en recherche scientifique :

Chimie : Utilisé comme composé modèle pour étudier les réactions de glycosylation et la synthèse des glycosides.

Biologie : Investigué pour son rôle dans les mécanismes de défense des plantes et ses effets sur la croissance microbienne.

Médecine : Exploré pour ses effets thérapeutiques potentiels, notamment ses activités anti-inflammatoires, antibactériennes et anticancéreuses.

Industrie : Utilisé dans le développement de produits pharmaceutiques et nutraceutiques à base de produits naturels

5. Mécanisme d'action

L'ononosido exerce ses effets par le biais de diverses cibles moléculaires et voies :

Activité antibactérienne : Inhibe la croissance des agents pathogènes en interférant avec la synthèse et la fonction de la paroi cellulaire bactérienne.

Activité anti-inflammatoire : Module les voies inflammatoires en inhibant la production de cytokines et d'enzymes pro-inflammatoires.

Activité anticancéreuse : Induit l'apoptose dans les cellules cancéreuses en activant des voies de signalisation spécifiques et en inhibant la prolifération cellulaire

Mécanisme D'action

Ononin, also known as Formononetin glucoside, is an isoflavone glycoside found in various plants such as soybean and Glycyrrhiza uralensis . It has been shown to have various therapeutic effects in different laboratory tests . This article aims to provide a comprehensive review of the mechanism of action of Ononin.

Target of Action

Ononin primarily targets the Epidermal Growth Factor Receptor (EGFR), which is crucial for promoting tumor metastasis and is associated with poor prognosis . Overexpression of EGFR is observed in approximately 70% of triple-negative breast cancer (TNBC) patients .

Mode of Action

Ononin interacts with its targets, primarily EGFR, and results in changes that suppress cellular proliferation and induce apoptosis . It directly suppresses cell adhesion, invasiveness, and motility . Furthermore, Ononin treatment reduces EGFR phosphorylation .

Biochemical Pathways

Ononin affects several biochemical pathways. It suppresses the EGFR-mediated PI3K/Akt/mTOR pathway, which is crucial in cell survival and growth . It also inhibits the ERK/JNK/p38 signaling pathway, which plays a key role in cell proliferation and differentiation .

Pharmacokinetics

The oral bioavailability of Ononin is relatively low, leading to lower oral efficacy . Intestinal bacterial metabolic pathways may include demethylation and deglycosylation, which could lead to the formation of formononetin and/or daidzein .

Result of Action

Ononin effectively suppresses cellular proliferation and induces apoptosis, as evidenced by cell viability assays, colony formation assays, and expression of apoptosis markers . It also reduces the metastatic capabilities of TNBC cells . In TNBC xenograft lung metastatic models, Ononin treatment significantly reduces tumor growth and lung metastasis .

Action Environment

The action of Ononin can be influenced by environmental factors. For instance, in the context of cerebral ischemia/reperfusion (I/R) injury, Ononin has been shown to successfully attenuate I/R injury-induced neuroinflammation in rats, thus minimizing neuronal injury .

Analyse Biochimique

Biochemical Properties

Ononin plays a crucial role in biochemical reactions, particularly in its interactions with enzymes, proteins, and other biomolecules. It has been shown to interact with matrix metalloproteinases 2 and 9, which are enzymes involved in the degradation of the extracellular matrix. By inhibiting these enzymes, ononin can reduce the invasiveness and migratory capabilities of cancer cells . Additionally, ononin interacts with the epidermal growth factor receptor and the extracellular signal-regulated kinase 1/2 signaling pathway, leading to the inhibition of cell proliferation and induction of apoptosis in cancer cells .

Cellular Effects

Ononin exerts significant effects on various types of cells and cellular processes. In osteosarcoma cells, ononin has been shown to inhibit cell migration and invasion by limiting the activity of matrix metalloproteinases 2 and 9 and the epidermal growth factor receptor-extracellular signal-regulated kinase 1/2 pathway . This inhibition leads to reduced cell proliferation and increased apoptosis. Ononin also influences cell signaling pathways, gene expression, and cellular metabolism, contributing to its anticancer properties .

Molecular Mechanism

The molecular mechanism of ononin involves its binding interactions with specific biomolecules and its ability to modulate enzyme activity. Ononin binds to matrix metalloproteinases 2 and 9, inhibiting their activity and preventing the degradation of the extracellular matrix . This inhibition reduces the invasiveness and migratory capabilities of cancer cells. Additionally, ononin interacts with the epidermal growth factor receptor and the extracellular signal-regulated kinase 1/2 signaling pathway, leading to the inhibition of cell proliferation and induction of apoptosis .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of ononin have been observed to change over time. Ononin exhibits stability under various conditions, but its degradation can occur over extended periods. Long-term studies have shown that ononin maintains its anticancer properties, including the inhibition of cell proliferation and induction of apoptosis, in both in vitro and in vivo models . The stability and efficacy of ononin may vary depending on the specific experimental conditions and the duration of exposure.

Dosage Effects in Animal Models

The effects of ononin vary with different dosages in animal models. Studies have shown that ononin exhibits dose-dependent anticancer activity, with higher doses leading to increased inhibition of cell proliferation and induction of apoptosis . At very high doses, ononin may exhibit toxic or adverse effects, including hepatotoxicity and nephrotoxicity. It is essential to determine the optimal dosage of ononin to maximize its therapeutic benefits while minimizing potential side effects.

Metabolic Pathways

Ononin is involved in various metabolic pathways, including its conversion to formononetin, its aglycone form, through the action of β-glucosidase enzymes This conversion is crucial for the bioavailability and pharmacological activity of ononin Ononin also interacts with other enzymes and cofactors involved in its metabolism, affecting metabolic flux and metabolite levels

Transport and Distribution

Ononin is transported and distributed within cells and tissues through various mechanisms. It can interact with specific transporters and binding proteins that facilitate its uptake and distribution. Ononin’s localization and accumulation within cells can influence its activity and function. Studies have shown that ononin can accumulate in specific tissues, including the liver and kidneys, where it exerts its pharmacological effects .

Méthodes De Préparation

Voies de synthèse et conditions réactionnelles : L'ononosido peut être synthétisé par glycosylation de la formononétine. Le processus implique la réaction de la formononétine avec un donneur de glycosyle approprié dans des conditions acides ou enzymatiques pour former la liaison glycosidique .

Méthodes de production industrielle : La production industrielle d'ononosido implique généralement l'extraction à partir de sources végétales telles qu'Astragalus membranaceus et Glycyrrhiza uralensis. Le processus d'extraction comprend l'extraction par solvant suivie d'une purification par des techniques chromatographiques .

Types de réactions:

Oxydation : L'ononosido peut subir des réactions d'oxydation, conduisant à la formation de divers dérivés oxydés.

Réduction : La réduction de l'ononosido peut produire des formes réduites du composé, qui peuvent avoir des activités biologiques différentes.

Substitution : L'ononosido peut participer à des réactions de substitution, où le fragment glycosidique peut être remplacé par d'autres groupes fonctionnels.

Réactifs et conditions courants :

Oxydation : Les agents oxydants courants comprennent le peroxyde d'hydrogène et le permanganate de potassium.

Réduction : Des agents réducteurs tels que le borohydrure de sodium et l'hydrure de lithium et d'aluminium sont utilisés.

Substitution : Les réactions de substitution nécessitent souvent des catalyseurs comme des acides ou des bases.

Principaux produits :

Comparaison Avec Des Composés Similaires

L'ononosido est unique parmi les glycosides d'isoflavones en raison de son motif de glycosylation spécifique et de ses activités biologiques. Des composés similaires comprennent :

Daïdzine : Un autre glycoside d'isoflavone doté de propriétés anti-inflammatoires et anticancéreuses similaires.

Génistine : Connu pour ses activités antioxydantes et anticancéreuses.

Puérarine : Présente des effets neuroprotecteurs et cardioprotecteurs

L'ononosido se démarque par son large éventail d'activités biologiques et ses applications thérapeutiques potentielles, ce qui en fait un composé précieux dans la recherche scientifique et l'industrie.

Propriétés

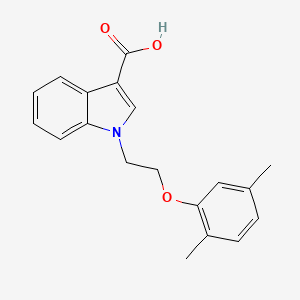

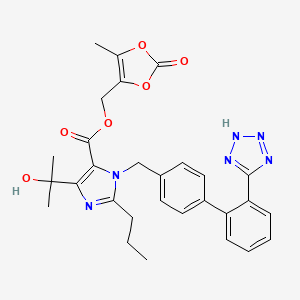

IUPAC Name |

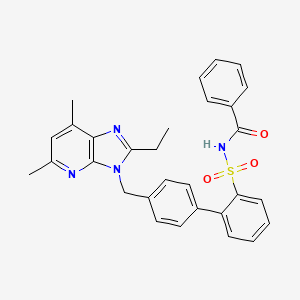

3-(4-methoxyphenyl)-7-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-4-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H22O9/c1-28-12-4-2-11(3-5-12)15-10-29-16-8-13(6-7-14(16)18(15)24)30-22-21(27)20(26)19(25)17(9-23)31-22/h2-8,10,17,19-23,25-27H,9H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MGJLSBDCWOSMHL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C2=COC3=C(C2=O)C=CC(=C3)OC4C(C(C(C(O4)CO)O)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H22O9 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

430.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Ononin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0033987 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

486-62-4 | |

| Record name | Ononin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0033987 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

218 - 219 °C | |

| Record name | Ononin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0033987 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What are the primary molecular targets of ononin?

A1: Research indicates that ononin interacts with several key signaling pathways involved in various cellular processes. Studies have shown ononin's ability to inhibit the epidermal growth factor receptor (EGFR) - extracellular signal-regulated kinase 1/2 (ERK1/2) pathway [, ], the mitogen-activated protein kinase (MAPK) pathway [, ], and the nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) pathway [, , ]. Additionally, ononin has demonstrated the ability to activate sirtuin 3 (SIRT3) [] and trigger mitophagy, a process of selective degradation of mitochondria [].

Q2: How does ononin's interaction with these targets influence its biological activity?

A2: Ononin's modulation of these pathways contributes to its diverse pharmacological activities. For example, inhibition of the EGFR-ERK1/2 pathway is linked to its anti-tumorigenic and anti-migratory effects in osteosarcoma []. Similarly, the suppression of MAPK and NF-κB signaling pathways contributes to its anti-inflammatory effects, particularly in the context of rheumatoid arthritis [, ]. Furthermore, the activation of SIRT3 has been associated with ononin's cardioprotective effects against doxorubicin-induced cardiotoxicity [].

Q3: What is the chemical structure of ononin?

A3: Ononin is an isoflavone glycoside, specifically the 7-O-β-d-glucoside of formononetin.

Q4: What are the molecular formula and weight of ononin?

A4: The molecular formula of ononin is C22H22O9, and its molecular weight is 430.4 g/mol.

Q5: Is there any spectroscopic data available for ononin?

A5: Several studies employed various spectroscopic techniques to characterize ononin and its metabolites. Techniques like nuclear magnetic resonance (NMR) [, , , ], mass spectrometry (MS) [, , , , , , ], and ultraviolet-visible (UV-Vis) spectroscopy [, ] have been used for structural elucidation and quantification.

Q6: What are the potential therapeutic applications of ononin?

A6: Research suggests a wide array of potential therapeutic applications for ononin, including:

- Anti-cancer activity: Ononin has shown promising anti-tumor effects against various cancers, including osteosarcoma [], non-small cell lung cancer [], laryngeal cancer [], and thyroid cancer [].

- Anti-inflammatory activity: Ononin exhibits anti-inflammatory effects, especially in models of colitis [] and rheumatoid arthritis [].

- Cardioprotective effects: Ononin has demonstrated cardioprotective properties, particularly against doxorubicin-induced cardiotoxicity [].

- Osteoporosis treatment: Ononin has shown potential in preventing ovariectomy-induced osteoporosis in rat models [].

Q7: What is known about the pharmacokinetics of ononin?

A7: Studies have investigated the absorption, distribution, metabolism, and excretion (ADME) of ononin. Research indicates that ononin is metabolized into various metabolites, including formononetin, in the intestine [, , ]. The bioavailability of ononin is relatively low compared to its aglycone, formononetin []. Interestingly, ononin exhibits better absorption in the large intestine compared to the small intestine [].

Q8: What analytical methods are used to characterize and quantify ononin?

A8: Various analytical techniques have been employed to identify, quantify, and monitor ononin in different matrices. These include:

- High-performance liquid chromatography (HPLC) coupled with various detectors like diode-array detectors (DAD) and mass spectrometry (MS) [, , , , , ].

- Gas chromatography-mass spectrometry (GC-MS) [].

- Ultra-high performance liquid chromatography (UHPLC) coupled with MS/MS [, ].

Q9: How is the quality of ononin ensured during research and development?

A12: Quality control is crucial in ensuring the reliability and reproducibility of research findings. Several studies highlighted the importance of rigorous analytical method validation, including assessments of linearity, sensitivity, precision, and accuracy [, , , ]. Additionally, the use of appropriate reference standards and internal standards is crucial for accurate quantification [, ].

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

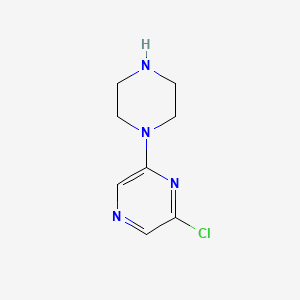

![(2Z,5E)-3-ethyl-2-[(1-ethylpyridin-1-ium-2-yl)methylidene]-5-(3-methyl-1,3-benzothiazol-2-ylidene)-1,3-thiazolidin-4-one;chloride](/img/structure/B1677256.png)